molecular formula C14H26N2O3 B6212209 tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans CAS No. 2703772-39-6

tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans

Cat. No.: B6212209
CAS No.: 2703772-39-6
M. Wt: 270.37 g/mol
InChI Key: ZRGPOQYZEASPFI-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans is an organic compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a cyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group in piperidine, followed by the formation of the cyclobutyl ring and subsequent functionalization to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of a primary amine.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases that involve specific molecular pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by the hydroxy and piperidine groups, which can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate

Uniqueness

What sets tert-butyl N-[(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutyl]carbamate, trans apart from similar compounds is its unique combination of functional groups and ring structures. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

2703772-39-6

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-3-piperidin-4-ylcyclobutyl)carbamate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-8-14(18,9-11)10-4-6-15-7-5-10/h10-11,15,18H,4-9H2,1-3H3,(H,16,17)

InChI Key

ZRGPOQYZEASPFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C2CCNCC2)O

Purity

95

Origin of Product

United States

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